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Compound of Interest

Compound Name:
3,4-Dihydro-1,4-benzothiazepin-

5(2h)-one

Cat. No.: B169754 Get Quote

In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic

compounds have emerged as a promising scaffold for drug design. Among these,

benzothiazepine derivatives have garnered significant attention for their diverse

pharmacological activities, including potent anticancer properties. This guide provides a

comparative overview of the anticancer activity of various 1,5-benzothiazepine derivatives,

drawing upon experimental data to elucidate structure-activity relationships and mechanisms of

action. This analysis is intended for researchers, scientists, and drug development

professionals engaged in the field of oncology.

The anticancer efficacy of benzothiazepine derivatives is profoundly influenced by the nature

and position of substituents on the core ring structure. This guide synthesizes findings from

multiple studies to present a comparative analysis of their cytotoxic effects against various

human cancer cell lines.

Comparative Anticancer Activity of 1,5-Benzothiazepine
Derivatives
The in vitro cytotoxic activity of a series of synthesized 1,5-benzothiazepine derivatives has

been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration

(IC50) and the growth inhibitory concentration (GI50) are key parameters used to quantify and
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compare the anticancer potency of these compounds. The data presented in the table below

summarizes the activity of representative benzothiazepine derivatives.
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Compound ID Cancer Cell Line IC50 / GI50 (µM) Reference

BT20 HT-29 (Colon) - [1]

MCF-7 (Breast) - [1]

DU-145 (Prostate) - [1]

BT19 HT-29 (Colon) - [1]

MCF-7 (Breast) - [1]

DU-145 (Prostate) - [1]

BT18 HT-29 (Colon) - [1]

MCF-7 (Breast) - [1]

DU-145 (Prostate) - [1]

2c Hep G-2 (Liver) 3.29 ± 0.15 [2]

DU-145 (Prostate) > 21.96 [2]

2f Hep G-2 (Liver) 4.38 ± 0.11 [2]

DU-145 (Prostate) > 21.96 [2]

2j Hep G-2 (Liver) 4.77 ± 0.21 [2]

DU-145 (Prostate) 15.42 ± 0.16 [2]

4c A549 (Lung) <10 µg/ml

MCF-7 (Breast) <10 µg/ml

HEPG2 (Liver) <10 µg/ml

PC-3 (Prostate) <10 µg/ml

4d A549 (Lung) <10 µg/ml

MCF-7 (Breast) <10 µg/ml

HEPG2 (Liver) <10 µg/ml

PC-3 (Prostate) <10 µg/ml
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4g A549 (Lung) <10 µg/ml

MCF-7 (Breast) <10 µg/ml

HEPG2 (Liver) <10 µg/ml

PC-3 (Prostate) <10 µg/ml

4h A549 (Lung) <10 µg/ml

MCF-7 (Breast) <10 µg/ml

HEPG2 (Liver) <10 µg/ml

PC-3 (Prostate) <10 µg/ml

Note: A direct comparison of absolute IC50/GI50 values between different studies should be

made with caution due to variations in experimental conditions. The provided data indicates

promising activity for several derivatives. For instance, compounds BT18, BT19, and BT20

showed promising activity against the tested cell lines, with BT20 being more active than the

standard drug methotrexate[1]. Halogenated phenyl substitutions at the second position of the

benzothiazepine ring have been shown to significantly enhance biological activity[2].

Specifically, compound 2c demonstrated potent cytotoxic activity against the Hep G-2 liver

cancer cell line with an IC50 value of 3.29 ± 0.15 µM[2]. Furthermore, fluorinated 1,5-

benzothiazepine derivatives 4c, 4d, 4g, and 4h exhibited good activity against four human

cancer cell lines, comparable to the standard drug Adriamycin.

Experimental Protocols
The evaluation of the anticancer properties of benzothiazepine derivatives typically involves a

series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.

A standard experimental workflow is outlined below.

Synthesis of 1,5-Benzothiazepine Derivatives
A common synthetic route to 1,5-benzothiazepine derivatives involves the condensation of

substituted chalcones with 2-aminothiophenol.[1][2] The chalcones are typically synthesized via

a Claisen-Schmidt condensation of an appropriate acetophenone with a substituted

benzaldehyde. The final cyclization step yields the desired 1,5-benzothiazepine scaffold.
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In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Cell Seeding: Human cancer cell lines (e.g., HT-29, MCF-7, DU-145, Hep G-2, A549) are

seeded in 96-well plates at a specific density and allowed to attach overnight.

Compound Treatment: The cells are then treated with various concentrations of the

synthesized benzothiazepine derivatives and a standard anticancer drug (e.g., methotrexate,

doxorubicin) for a specified period (e.g., 48 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution. The plates are incubated to allow the viable cells to reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g.,

DMSO).

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is

determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the molecular mechanisms underlying the

anticancer activity of benzothiazepine derivatives, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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